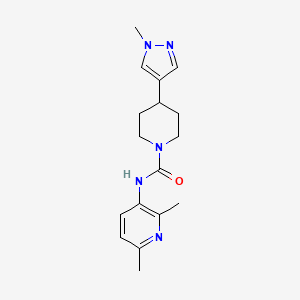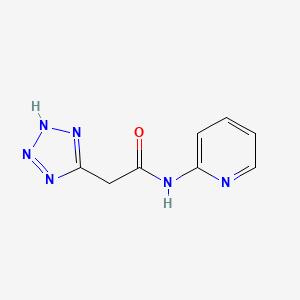![molecular formula C14H21NO3 B6970106 (2S)-2-hydroxy-N-[2-(4-propan-2-yloxyphenyl)ethyl]propanamide](/img/structure/B6970106.png)
(2S)-2-hydroxy-N-[2-(4-propan-2-yloxyphenyl)ethyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-hydroxy-N-[2-(4-propan-2-yloxyphenyl)ethyl]propanamide is an organic compound characterized by its specific stereochemistry and functional groups. This compound features a hydroxyl group, an amide linkage, and a propan-2-yloxyphenyl moiety, making it a molecule of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-hydroxy-N-[2-(4-propan-2-yloxyphenyl)ethyl]propanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-propan-2-yloxybenzaldehyde and (S)-2-hydroxypropanamide.
Condensation Reaction: The aldehyde group of 4-propan-2-yloxybenzaldehyde reacts with the amine group of (S)-2-hydroxypropanamide under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a suitable reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the desired amide product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve:
Batch or Continuous Flow Reactors: To optimize reaction conditions and yield.
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl compound.
Reduction: The amide group can be reduced to an amine under strong reducing conditions.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as LiAlH4 or NaBH4.
Substitution: Electrophiles like bromine (Br2) or nitrating agents (HNO3/H2SO4).
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Introduction of substituents like halogens or nitro groups on the aromatic ring.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Biochemical Studies: Used in studies involving protein-ligand interactions.
Medicine:
Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Agriculture: Potential use in the formulation of agrochemicals.
Wirkmechanismus
The mechanism by which (2S)-2-hydroxy-N-[2-(4-propan-2-yloxyphenyl)ethyl]propanamide exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
- (2S)-2-hydroxy-N-[2-(4-methoxyphenyl)ethyl]propanamide
- (2S)-2-hydroxy-N-[2-(4-ethoxyphenyl)ethyl]propanamide
Comparison:
- Structural Differences: Variations in the substituent groups on the aromatic ring (e.g., methoxy, ethoxy vs. propan-2-yloxy).
- Chemical Properties: Differences in polarity, solubility, and reactivity due to the nature of the substituent groups.
- Biological Activity: Potential differences in biological activity and specificity towards molecular targets.
Uniqueness:
- Propan-2-yloxy Group: The presence of the propan-2-yloxy group may confer unique steric and electronic properties, influencing the compound’s reactivity and interaction with biological targets.
This detailed overview provides a comprehensive understanding of (2S)-2-hydroxy-N-[2-(4-propan-2-yloxyphenyl)ethyl]propanamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
(2S)-2-hydroxy-N-[2-(4-propan-2-yloxyphenyl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-10(2)18-13-6-4-12(5-7-13)8-9-15-14(17)11(3)16/h4-7,10-11,16H,8-9H2,1-3H3,(H,15,17)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMQSACWTAFULV-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CCNC(=O)C(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCCC1=CC=C(C=C1)OC(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-3-[(1-methylpyrazol-4-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B6970026.png)
![2-[(4-bromo-1-methylpyrrol-2-yl)methyl-methylamino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B6970031.png)
![2-methylsulfanyl-N-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]benzamide](/img/structure/B6970040.png)

![Tert-butyl 3-[[2-ethylbutanoyl(pyridin-3-ylmethyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B6970059.png)
![N-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfamoyl)phenyl]-2-(oxolan-2-yl)acetamide](/img/structure/B6970067.png)
![N-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfamoyl)phenyl]-4-prop-2-enoxybutanamide](/img/structure/B6970082.png)
![3,4-dimethyl-N-[4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)phenyl]-6-oxo-1H-pyridazine-5-carboxamide](/img/structure/B6970090.png)
![N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]-2-(2,5-dimethyl-1,3-thiazol-4-yl)acetamide](/img/structure/B6970092.png)
![1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-2-(1,2-oxazol-3-yl)ethanone](/img/structure/B6970100.png)
![N-[[5-[1-(2,4,5-trifluoro-3-hydroxybenzoyl)pyrrolidin-2-yl]furan-2-yl]methyl]acetamide](/img/structure/B6970107.png)
![1-[(3-Chlorophenyl)methyl]-4-[1-(4-methoxyphenyl)pyrazole-3-carbonyl]piperazin-2-one](/img/structure/B6970118.png)
![4-[2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethyl]-2,6-dimethylphenol](/img/structure/B6970125.png)
